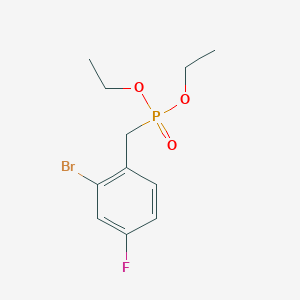

Diethyl 2-Bromo-4-fluorobenzylphosphonate

CAS No.:

Cat. No.: VC18332962

Molecular Formula: C11H15BrFO3P

Molecular Weight: 325.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrFO3P |

|---|---|

| Molecular Weight | 325.11 g/mol |

| IUPAC Name | 2-bromo-1-(diethoxyphosphorylmethyl)-4-fluorobenzene |

| Standard InChI | InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(13)7-11(9)12/h5-7H,3-4,8H2,1-2H3 |

| Standard InChI Key | SLTWTWYAVPEXAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(CC1=C(C=C(C=C1)F)Br)OCC |

Introduction

Structural and Physicochemical Properties

Diethyl 2-bromo-4-fluorobenzylphosphonate belongs to the class of benzylphosphonates, featuring a phosphorylated methyl group attached to a halogenated benzene ring. The IUPAC name, 2-bromo-1-(diethoxyphosphorylmethyl)-4-fluorobenzene, reflects its substitution pattern and functional groups. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅BrFO₃P | |

| Molecular Weight | 325.11 g/mol | |

| Density | ~1.4 g/cm³ (estimated) | |

| Boiling Point | ~254°C (extrapolated) | |

| SMILES Notation | CCOP(=O)(CC1=C(C=C(C=C1)F)Br)OCC |

The bromine and fluorine substituents introduce significant electronic effects: bromine acts as an electron-withdrawing group via inductive effects, while fluorine exerts both inductive and resonance influences. These features enhance the compound’s reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings . The phosphonate group (PO₃Et₂) provides stability against hydrolysis compared to phosphates, making it suitable for prolonged synthetic workflows.

Synthesis and Manufacturing

Nucleophilic Substitution Route

The primary synthesis route involves reacting 2-bromo-4-fluorobenzyl chloride with diethyl phosphite under basic conditions. This Michaelis-Arbuzov-type reaction proceeds via nucleophilic attack of the phosphite on the benzyl chloride, followed by elimination of chloride. Typical conditions include:

-

Reagents: Diethyl phosphite (1.2 equiv), 2-bromo-4-fluorobenzyl chloride (1.0 equiv)

-

Base: Sodium hydride or triethylamine in anhydrous THF

-

Temperature: 0°C to room temperature, 12–24 hours

The reaction’s success hinges on meticulous moisture control, as water hydrolyzes both starting materials and intermediates. Post-synthesis purification involves fractional distillation or column chromatography to isolate the phosphonate from unreacted precursors .

Alternative Pathways

Reactivity and Applications

Horner-Wadsworth-Emmons Olefination

The compound serves as a precursor to stabilized ylides for constructing α,β-unsaturated carbonyl compounds. Deprotonation with strong bases (e.g., KOtBu) generates reactive intermediates that couple with aldehydes or ketones, forming alkenes with high stereoselectivity . For instance:

This reaction is pivotal in synthesizing natural products and pharmaceuticals, leveraging the electron-withdrawing halogen substituents to modulate ylide reactivity .

Cross-Coupling Reactions

The bromine atom at the 2-position participates in Suzuki-Miyaura and Buchwald-Hartwig couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate aryl-aryl bond formation, enabling access to biarylphosphonates with tailored electronic profiles . Such derivatives are explored as kinase inhibitors and antimicrobial agents due to their ability to mimic phosphate groups in biological systems .

Medicinal Chemistry Applications

Phosphonates are bioisosteres for phosphates, resisting enzymatic hydrolysis while maintaining interactions with target proteins. Diethyl 2-bromo-4-fluorobenzylphosphonate has been investigated as:

-

Antiviral agents: Analogous compounds inhibit viral polymerases by mimicking nucleotide diphosphates .

-

Enzyme inhibitors: The bromofluorobenzyl group enhances binding to hydrophobic enzyme pockets, as seen in irreversible butyrylcholinesterase inhibitors .

Recent Advancements

Recent studies highlight its role in palladium-catalyzed deprotonative cross-coupling processes (DCCP). For example, Pd(OAc)₂/CataCXium A systems enable α-arylation with aryl bromides, yielding diarylmethyl phosphonates in 64–92% yields . This method bypasses traditional Friedel-Crafts limitations, allowing the incorporation of electron-rich and sterically hindered aryl groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume